

Pentagalloylglucose chemical structure and properties

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Compound of Interest

Compound Name: Pentagalloylglucose

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Pentagalloylglucose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentagalloylglucose (PGG), a hydrolyzable tannin found in various medicinal plants, is a naturally occurring polyphenolic compound. Its structure consists of a central glucose core esterified with five gallic acid moieties.[1][2] PGG has garnered significant attention within the scientific community for its wide array of biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of **pentagalloylglucose**, with a focus on its anticancer mechanisms. Detailed experimental protocols for its isolation and cytotoxic evaluation are provided, alongside visualizations of its key signaling pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

Pentagalloylglucose, chemically known as 1,2,3,4,6-penta-O-galloyl- β -D-glucose, is characterized by a β -D-glucose central scaffold where all five hydroxyl groups are esterified with gallic acid.[1][2] This structure contributes to its high molecular weight and complex chemical nature.

Chemical Structure

- IUPAC Name: β -D-Glucopyranose pentakis(3,4,5-trihydroxybenzoate)[4]
- Systematic IUPAC Name: (2S,3R,4S,5R,6R)-6-[[[(3,4,5-Trihydroxybenzoyl)oxy]methyl]oxane-2,3,4,5-tetrayl tetrakis(3,4,5-trihydroxybenzoate)[4]
- Molecular Formula: $C_{41}H_{32}O_{26}$ [4][5]
- Molecular Weight: 940.68 g/mol [4][5][6]

Physicochemical Properties

The physicochemical properties of **pentagalloylglucose** are summarized in the table below.

Property	Value	References
Appearance	Pale grey to grey solid; Brown amorphous powder	[6][7]
Melting Point	>250 °C (with decomposition) or 143 °C	[6][8][9][10]
Solubility	Soluble in DMSO, methanol, ethanol. Insoluble in petroleum ether, chloroform, and water.	[6][8][11][12][13]
LogP	8.51	[10]
Vapor Pressure	0.0±0.3 mmHg at 25°C	[10]
Density	2.05±0.1 g/cm ³ (Predicted)	[6][8]
Flash Point	410.4±27.8 °C	[8][9]

Spectral Data

- ¹H NMR (400 MHz, CD₃OD): δ H: 7.14 (2H, s), 7.09 (2H, s), 7.01 (2H, s), 6.98 (2H, s), 6.94 (2H, s), 6.26 (1H, d, J=8.0 Hz), 5.90 (1H, m), 5.65 (1H, m), 5.61 (1H, m), 4.42 (1H, m), 4.39 (2H, m).[7]

- ^{13}C NMR (100 MHz, CD_3OD): δ_{c} : 93.8 (CH), 74.1 (CH), 72.2 (CH), 70.8 (CH), 68.4 (CH), 62.2 (CH_2). Galloyl groups show characteristic signals for carbonyl and aromatic carbons.[7]
- Infrared (IR): 3324, 1698, 1608, 1536 cm^{-1} .[7]
- High-Resolution Mass Spectrometry (HRMS): m/z 963.1135 $[\text{M}+\text{Na}]^+$.[7]

Biological Activities and Mechanisms of Action

Pentagalloylglucose exhibits a broad spectrum of biological activities, with its anticancer effects being particularly well-documented.

Anticancer Activity

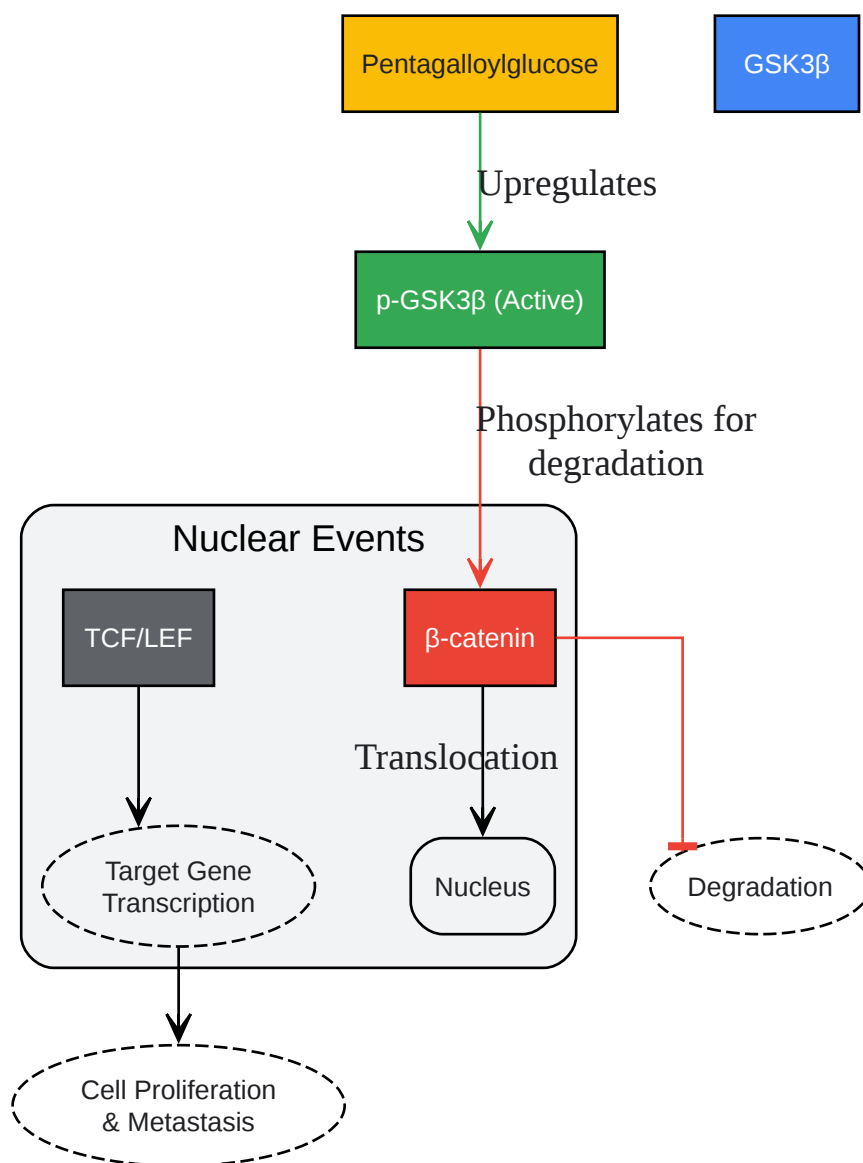
PGG has demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the prostate, breast, lung, colon, and pancreas.[1][4] Its anticancer mechanisms are multifaceted, involving the modulation of several key signaling pathways that regulate cell growth, apoptosis, and metastasis.[1][4]

Table of IC_{50} Values for **Pentagalloylglucose** in Various Cancer Cell Lines:

Cell Line	Cancer Type	IC ₅₀ Value (μM)	Incubation Time	Reference(s)
PC3	Prostate Cancer	31.64	48 h	[8]
HCT116	Colorectal Cancer	Not specified in abstract	48 h	[1]
HT29	Colorectal Cancer	Not specified in abstract	48 h	[1]
Glioma cells	Glioma	25	24 h	[1]
Breast Cancer Cells	Breast Cancer	3.24	5 days	[5]
Medulloblastoma Cells	Medulloblastoma	1.47	5 days	[5]
K562/ADR	Multidrug-Resistant Leukemia	~82.8 (77.94 μg/mL)	Not specified	[2]
GH ₃	Pituitary Tumor (Delayed-rectifier K ⁺ current)	3.6	Not specified	[9][14]
GH ₃	Pituitary Tumor (Proton-activated Cl ⁻ current)	12.2	Not specified	[9][14]

Key Signaling Pathways in Cancer

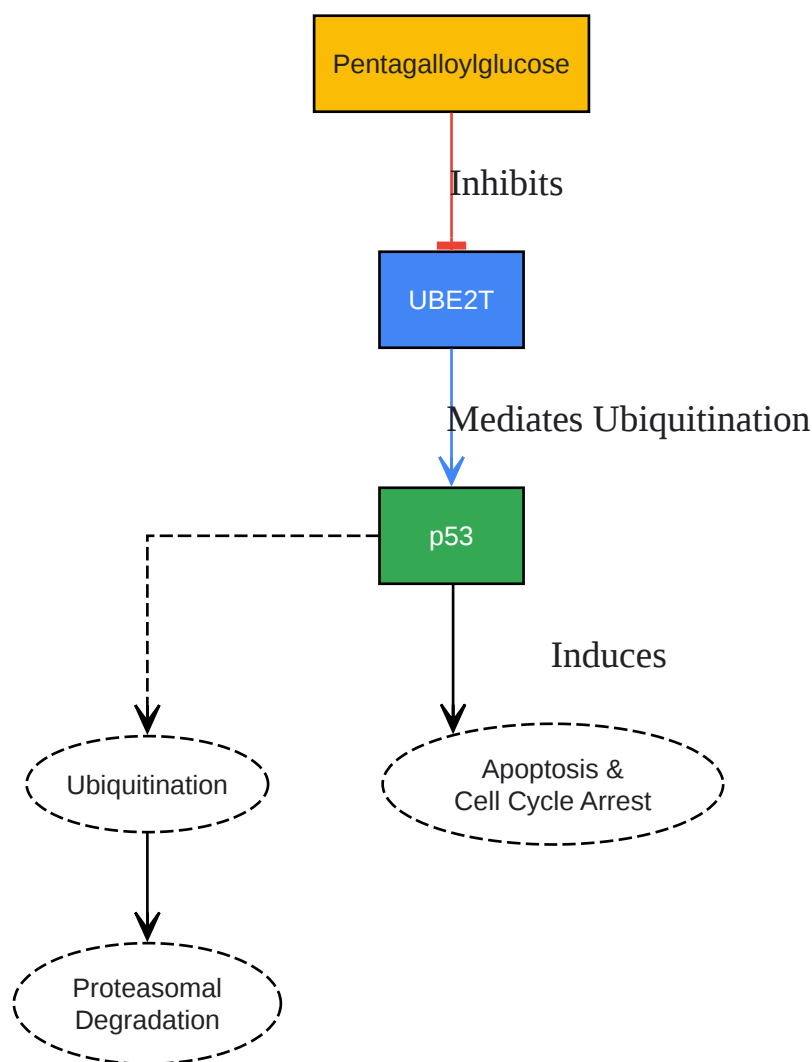
Pentagalloylglucose has been shown to suppress the growth and migration of cancer cells by modulating the GSK3β/β-catenin signaling pathway. PGG treatment can lead to the upregulation of phosphorylated GSK3β, which in turn promotes the degradation of β-catenin. [10] The downregulation of β-catenin inhibits the transcription of target genes involved in cell proliferation and metastasis.[10]



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Caption: PGG modulates the GSK3β/β-catenin signaling pathway.

Pentagalloylglucose can inhibit the ubiquitination of the tumor suppressor protein p53, which is mediated by the ubiquitin-conjugating enzyme UBE2T.[5] By inhibiting UBE2T, PGG prevents the degradation of p53, leading to its accumulation.[15] Elevated p53 levels can then induce cell cycle arrest and apoptosis in cancer cells.[15]



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Caption: PGG inhibits UBE2T-mediated p53 degradation.

Antioxidant Activity

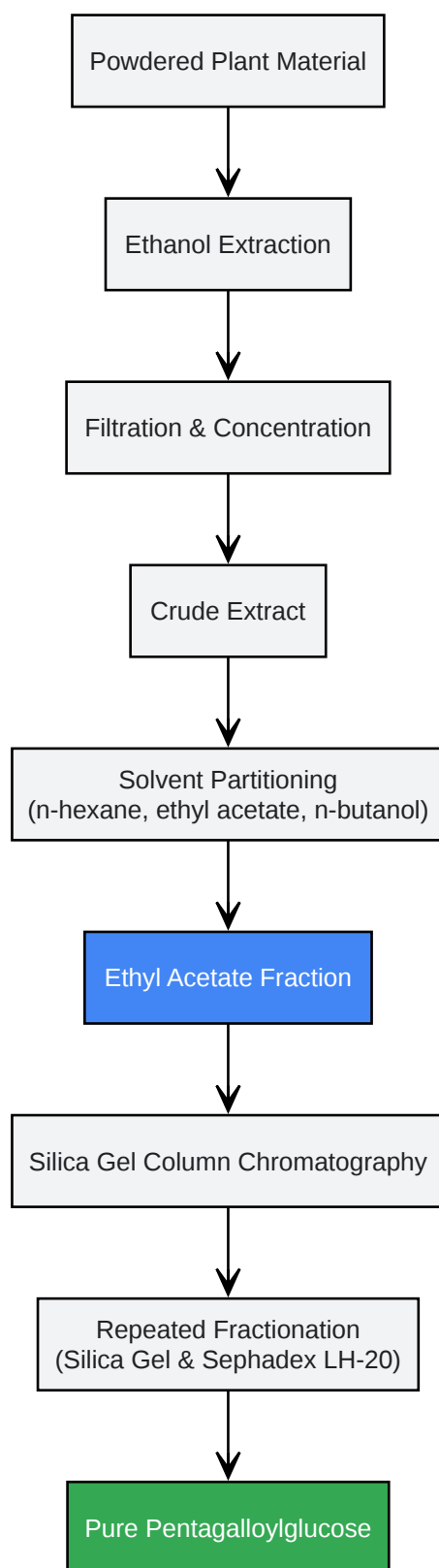
Pentagalloylglucose is a potent antioxidant, capable of scavenging free radicals. This activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. PGG has been shown to be more effective at scavenging DPPH radicals than standard antioxidants like vitamin C.[9]

Experimental Protocols

Isolation and Purification of Pentagalloylglucose from *Anacardium occidentale*

This protocol is adapted from a study on the isolation of PGG from the leaves of *Anacardium occidentale*.^[12]

- Plant Material Collection and Preparation:
 - Collect fresh leaves of *Anacardium occidentale*.
 - Air-dry the leaves and mill them into a fine powder.
- Extraction:
 - Extract the powdered leaves with 96% ethanol.
 - Filter the extract and concentrate it in-vacuo at 40°C to obtain the crude ethanolic extract.
- Solvent Partitioning:
 - Dissolve the crude extract in water.
 - Successively partition the aqueous solution with n-hexane, ethyl acetate, and n-butanol.
- Column Chromatography:
 - Adsorb the ethyl acetate fraction onto silica gel.
 - Pack the dried powder into a silica gel column.
 - Elute the column with a gradient of solvents with increasing polarity, starting from 100% hexane to 100% ethyl acetate, and then to 50% methanol.
- Further Purification:
 - Subject the fraction eluted with 100% ethyl acetate to repeated fractionation using silica gel and Sephadex LH-20 columns to yield pure **pentagalloylglucose**.



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Caption: Experimental workflow for PGG isolation.

MTT Cell Viability Assay for Cytotoxicity Evaluation

This is a general protocol for determining the cytotoxic effects of **pentagalloylglucose** on cancer cells, which can be adapted for specific cell lines.[\[7\]](#)[\[10\]](#)[\[11\]](#)[\[13\]](#)[\[16\]](#)

- Cell Seeding:
 - Seed cancer cells (e.g., HeLa, PC3) into a 96-well plate at a density of 7.5×10^5 cells/mL (7.5×10^4 cells per well in 100 μ L).[\[12\]](#)
 - Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[\[12\]](#)
- Treatment with **Pentagalloylglucose**:
 - Prepare a series of dilutions of **pentagalloylglucose** in the appropriate growth medium (e.g., concentrations ranging from 6.25 to 100 μ g/mL).[\[12\]](#)
 - Discard the old medium from the wells and add 100 μ L of the different concentrations of the PGG solutions.[\[12\]](#)
 - Include control wells with untreated cells and blank wells with medium only.
 - Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
- MTT Assay:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[\[10\]](#)
 - Add 10 μ L of the MTT solution to each well.[\[11\]](#)
 - Incubate the plate for 2-4 hours at 37°C.[\[7\]](#)
- Solubilization and Absorbance Reading:
 - Add 100 μ L of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[\[11\]](#)
 - Mix thoroughly to ensure complete solubilization.

- Read the absorbance at 570 nm using a microplate reader.[11]
- Data Analysis:
 - Calculate the percentage of cell viability relative to the untreated control cells.
 - Determine the IC₅₀ value, which is the concentration of **pentagalloylglucose** that causes 50% inhibition of cell growth.

Conclusion

Pentagalloylglucose is a promising natural product with significant potential for drug development, particularly in the field of oncology. Its well-defined chemical structure and diverse biological activities, mediated through the modulation of key cellular signaling pathways, make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide offer a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable molecule. Further research is warranted to explore its pharmacokinetics, bioavailability, and safety profile in in vivo models.

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